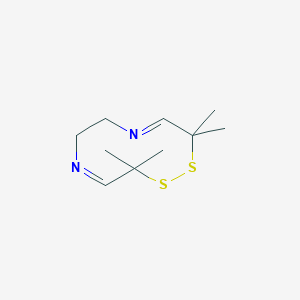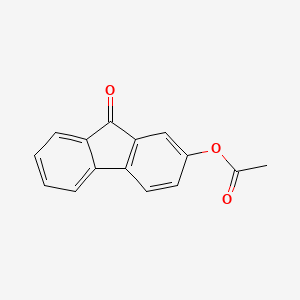
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Carboxamide Formation: The indole core is then reacted with a carboxylic acid derivative to form the carboxamide group.
Ethoxyphenyl Substitution:
Hydrazinoethoxy Substitution: Finally, the hydrazinoethoxy group is introduced through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- can be compared with other similar compounds, such as:
1H-Indole-2-carboxamide, N-(2-methoxyphenyl)-3-(2-hydrazinoethoxy)-: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-aminoethoxy)-:
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydroxyethoxy)-: This compound has a hydroxy group instead of a hydrazino group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57037-20-4 |
|---|---|
Fórmula molecular |
C19H22N4O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3-(2-hydrazinylethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-16-10-6-5-9-15(16)23-19(24)17-18(26-12-11-21-20)13-7-3-4-8-14(13)22-17/h3-10,21-22H,2,11-12,20H2,1H3,(H,23,24) |
Clave InChI |
JOIDHTAFDIRMLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N2)OCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


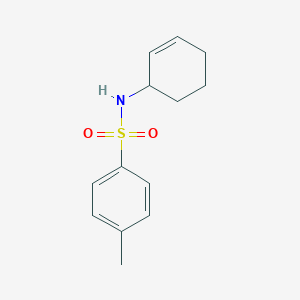
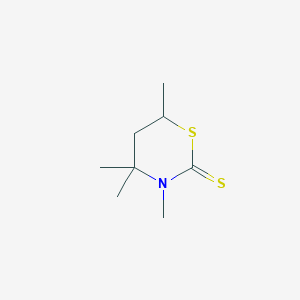
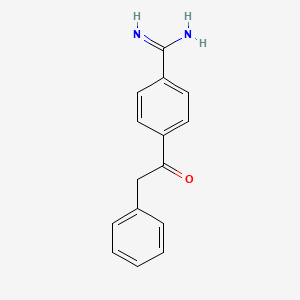
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
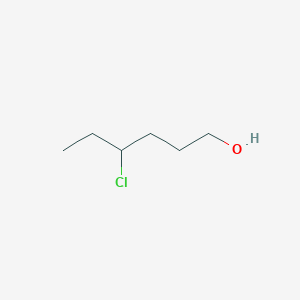

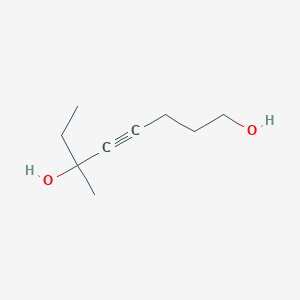
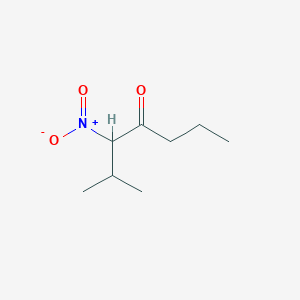
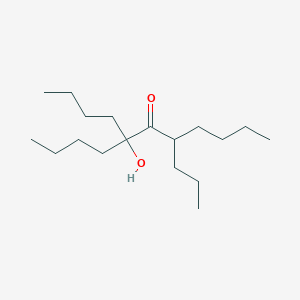
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
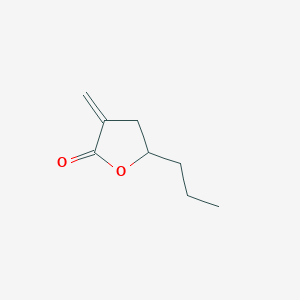
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
